molecular formula C17H20N6O B12264967 2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methoxy]pyrazine

2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methoxy]pyrazine

Cat. No.: B12264967
M. Wt: 324.4 g/mol
InChI Key: KKNBXJOMCYLUNC-UHFFFAOYSA-N
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Description

2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methoxy]pyrazine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

The synthesis of 2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methoxy]pyrazine typically involves multiple steps, starting with the preparation of the imidazo[4,5-b]pyridine core. This can be achieved through a series of reactions including cyclization and functional group modifications. The piperidine moiety is then introduced through nucleophilic substitution reactions. Finally, the pyrazine ring is attached via a condensation reaction .

Industrial production methods for this compound would likely involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methoxy]pyrazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methoxy]pyrazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methoxy]pyrazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar compounds to 2-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)methoxy]pyrazine include other imidazo[4,5-b]pyridine derivatives and pyrazine-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall properties. For example:

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H20N6O

Molecular Weight

324.4 g/mol

IUPAC Name

3-methyl-2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]imidazo[4,5-b]pyridine

InChI

InChI=1S/C17H20N6O/c1-22-16-14(3-2-6-20-16)21-17(22)23-9-4-13(5-10-23)12-24-15-11-18-7-8-19-15/h2-3,6-8,11,13H,4-5,9-10,12H2,1H3

InChI Key

KKNBXJOMCYLUNC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CCC(CC3)COC4=NC=CN=C4

Origin of Product

United States

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